3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione
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Overview
Description
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione can be achieved through various methods. One common approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted pyrrole derivatives with potential biological activities .
Scientific Research Applications
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell cultures . This inhibition is achieved through the modulation of signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-1H-pyrrole-2,5-dione: This compound shares a similar core structure but lacks the amino group at the 3-position.
2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Another pyrrole derivative with different substitution patterns.
Uniqueness
3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives with significant pharmacological activities .
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-amino-1,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(7)6(10)8(2)5(3)9/h7H2,1-2H3 |
InChI Key |
NWWUOOOLXJLKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)C)N |
Origin of Product |
United States |
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